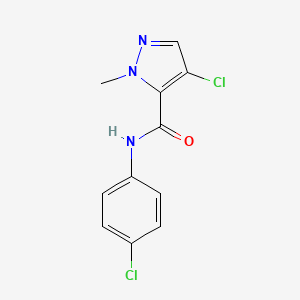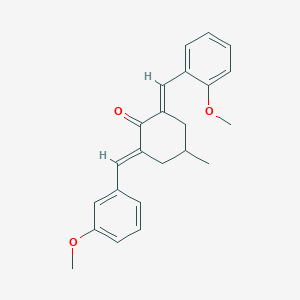![molecular formula C19H16ClFN2O2 B5312098 1'-(2-chloro-4-fluorobenzoyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5312098.png)
1'-(2-chloro-4-fluorobenzoyl)spiro[indole-3,3'-piperidin]-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(2-chloro-4-fluorobenzoyl)spiro[indole-3,3'-piperidin]-2(1H)-one, commonly known as CF33, is a synthetic compound that has gained significant attention in recent years due to its potential biomedical applications. CF33 belongs to the class of spirooxindole compounds, which have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Mecanismo De Acción
The exact mechanism of action of CF33 is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that CF33 inhibits the activity of the protein Hsp90, which is involved in the folding and stabilization of many proteins, including those involved in cancer cell growth and survival. By inhibiting Hsp90, CF33 may disrupt the function of these proteins, leading to cancer cell death.
Biochemical and physiological effects:
CF33 has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, CF33 has been found to have anti-inflammatory and antiviral properties. CF33 has also been shown to inhibit the activity of the protein NF-κB, which is involved in the regulation of inflammation and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CF33 is its high purity and relatively simple synthesis method, which makes it a suitable compound for lab experiments. However, one limitation of CF33 is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the safety and toxicity of CF33, particularly in vivo.
Direcciones Futuras
There are several future directions for research on CF33. One area of interest is the development of CF33-based anticancer therapies, either alone or in combination with other drugs. Another area of interest is the investigation of CF33's potential as an anti-inflammatory and antiviral agent. Additionally, more research is needed to fully understand the mechanism of action of CF33 and its potential side effects. Overall, CF33 is a promising compound with a wide range of potential biomedical applications, and further research is needed to fully explore its therapeutic potential.
Métodos De Síntesis
The synthesis of CF33 involves a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 2-(2-chloro-4-fluorobenzoyl)benzoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with indole-3-carboxaldehyde and piperidine to yield CF33. The overall yield of the synthesis is around 20%, and the purity of the compound is typically greater than 95%.
Aplicaciones Científicas De Investigación
CF33 has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. In particular, CF33 has shown promising results as a potential anticancer agent, with studies demonstrating its ability to induce apoptosis (programmed cell death) in cancer cells. CF33 has also been found to inhibit the growth and migration of cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
1'-(2-chloro-4-fluorobenzoyl)spiro[1H-indole-3,3'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2/c20-15-10-12(21)6-7-13(15)17(24)23-9-3-8-19(11-23)14-4-1-2-5-16(14)22-18(19)25/h1-2,4-7,10H,3,8-9,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSVOEULDXEUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=C(C=C(C=C3)F)Cl)C4=CC=CC=C4NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(3-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5312036.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5312037.png)
![N~2~-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5312039.png)
![N-[2-(tetrahydro-3-furanyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5312041.png)
![1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanamine](/img/structure/B5312059.png)
![3-({3-[(4-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5312075.png)
![N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312081.png)

![2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5312092.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile](/img/structure/B5312103.png)
![1,9-dimethyl-4-[(5-propyl-3-thienyl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5312110.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-3-piperidinol](/img/structure/B5312112.png)
![2-[3-(dimethylamino)pyrrolidin-1-yl]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B5312118.png)